

Technical Support Center: Enhancing Trehalose-Mediated Protein Refolding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Trehalose
Cat. No.:	B1683222

[Get Quote](#)

Welcome to the technical support center for improving the efficiency of **trehalose**-mediated protein refolding. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during protein refolding experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of **trehalose** in protein refolding?

A1: **Trehalose** is a naturally occurring disaccharide that acts as a protein stabilizer.^{[1][2]} In protein refolding, it primarily functions to prevent protein aggregation by stabilizing partially folded intermediates and promoting the native protein conformation.^[3] It is thought to work through a "preferential exclusion" mechanism, where it is excluded from the protein's surface, leading to preferential hydration of the protein, which favors a more compact, folded state.^{[4][5]} It can also replace water around the protein, preserving its structure, a concept known as the "water replacement hypothesis".^[6]

Q2: What is a typical starting concentration for **trehalose** in a refolding buffer?

A2: A common starting concentration for **trehalose** in refolding buffers ranges from 0.2 M to 1.0 M.^{[2][7]} The optimal concentration is protein-dependent and should be determined empirically. Some studies have reported using concentrations as high as 1.5 M.^[4]

Q3: Can **trehalose** interfere with protein refolding?

A3: Yes, while **trehalose** is beneficial in preventing aggregation, its continued presence at high concentrations can sometimes interfere with the final stages of refolding into the native structure.[3] It is suggested that *in vivo*, **trehalose** is rapidly hydrolyzed after the initial stress response to allow for the completion of the refolding process by molecular chaperones.[3][4]

Q4: When should I add **trehalose** during the protein purification and refolding process?

A4: **Trehalose** can be added at various stages. It can be included in the expression medium to increase the solubility of the expressed protein.[8] More commonly, it is a key component of the refolding buffer during dialysis or dilution methods.[1][8] For long-term storage, it can be added to the final purified protein solution to enhance stability.[2]

Q5: Are there alternatives to **trehalose** for improving refolding efficiency?

A5: Yes, other osmolytes and chemical additives can also be used, often in combination with **trehalose**. These include glycerol, sorbitol, sucrose, and polyethylene glycol (PEG).[1][7] Amino acids like L-arginine and proline are also widely used to suppress aggregation and enhance refolding yields.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during **trehalose**-mediated protein refolding.

Problem	Possible Cause(s)	Suggested Solution(s)
Low Refolding Yield	Suboptimal trehalose concentration.	Optimize the trehalose concentration in the refolding buffer. Test a range from 0.2 M to 1.0 M.
Inefficient removal of denaturant.	Ensure complete removal of urea or guanidinium chloride through methods like stepwise dialysis or dilution. [8]	
Incorrect redox environment for disulfide bond formation.	For proteins with disulfide bonds, optimize the ratio of reduced and oxidized glutathione (GSH/GSSG) in the refolding buffer. A common starting ratio is 10:1 to 1:1. [1]	
Protein Aggregation	High protein concentration in the refolding solution.	Decrease the final protein concentration during refolding. [11] Refolding is often more efficient at lower protein concentrations (<0.1 mg/mL). [12]
Suboptimal buffer composition (pH, ionic strength).	Screen different pH values (typically between 6.0 and 9.5) and salt concentrations (e.g., NaCl, KCl) to find the optimal conditions for your protein. [13]	
Presence of aggregation-prone intermediates.	Add aggregation suppressors like L-arginine (0.5 M) or mild detergents (e.g., Triton X-100, CHAPS) to the refolding buffer. [1] [10]	
Incorrectly Folded Protein (No Activity)	Misfolded protein with incorrect disulfide bonds.	Include a reducing agent like DTT during denaturation to break incorrect disulfide

bonds.[\[1\]](#) Use a redox shuffling system (e.g., GSH/GSSG) during refolding to promote correct bond formation.[\[1\]\[14\]](#)

The continued presence of trehalose is inhibiting the final folding step.

Consider a two-step refolding process where trehalose concentration is reduced in the final stage.

The assay conditions are not optimal.

Verify that the functional assay buffer is compatible with the refolding buffer components. Some additives may interfere with the activity assay.[\[13\]](#)

Quantitative Data on Refolding Additives

The following table summarizes the effects of various additives on protein refolding yield from different studies.

Protein	Additive(s)	Concentration	Refolding Yield/Activity Improvement	Reference
rhBMP-2	0.2 M Trehalose + 0.05% SDS	0.2 M / 0.05%	55.97% dimer yield	[7]
rhBMP-2	0.5 M Glucose + 0.2% Sarkosyl	0.5 M / 0.2%	59.91% dimer yield	[7]
rhBMP-2	10 mM NDSB-256 + 0.05% SDS	10 mM / 0.05%	56.75% dimer yield	[7]
Lysozyme	Acetamide	Not specified	Significantly improved refolding yield at high protein concentrations.	[11]
GFP	Optimized Buffer (see protocol)	Varied	~100% refolding yield	[13]
LYZ	Optimized Buffer (see protocol)	Varied	74% refolding yield with ~40% higher activity than reference.	[13]
G6PD	200 mM Trehalose	200 mM	Showed positive effect on refolding recovery.	[9]
G6PD	400 mM Arginine	400 mM	Showed a significant positive effect on refolding recovery.	[9]

Experimental Protocols

Protocol 1: General Protein Refolding by Dilution

This protocol provides a general framework for refolding a denatured protein from inclusion bodies using dilution.

1. Solubilization and Denaturation of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M Guanidinium Chloride (GdnHCl) or 8 M Urea, 10 mM DTT). b. Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization. c. Centrifuge at high speed (e.g., >12,000 x g) for 15-20 minutes to remove any insoluble material. d. Determine the protein concentration of the supernatant.
2. Refolding by Rapid Dilution: a. Prepare a refolding buffer. A typical starting point is 50 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, 0.5 M **trehalose**, 1 mM EDTA. For proteins with disulfide bonds, add a redox system like 5 mM GSH and 0.5 mM GSSG. b. Cool the refolding buffer to 4°C. c. Add the denatured protein solution dropwise into the refolding buffer with gentle, constant stirring. The dilution factor should be at least 1:100 to reduce the denaturant concentration effectively.^[8] d. The final protein concentration in the refolding mixture should ideally be low (e.g., 10-50 µg/mL) to minimize aggregation.^[12] e. Incubate the refolding mixture at 4°C for 12-48 hours with gentle agitation.
3. Concentration and Analysis: a. Concentrate the refolded protein using methods like ultrafiltration. b. Analyze the refolded protein for solubility, aggregation (e.g., by size-exclusion chromatography), and biological activity.

Protocol 2: Screening for Optimal Refolding Additives

This protocol outlines a high-throughput screening approach to identify the best combination of additives for your protein of interest.

1. Preparation of Denatured Protein Stock: a. Solubilize and denature the protein from inclusion bodies as described in Protocol 1, step 1.
2. 96-Well Plate Setup: a. Prepare a 96-well plate with an array of refolding buffers. Each well will contain a different combination or concentration of additives. b. A suggested screening matrix could include varying concentrations of:

- **Trehalose** (e.g., 0 M, 0.2 M, 0.5 M, 1.0 M)
- L-arginine (e.g., 0 M, 0.25 M, 0.5 M, 1.0 M)
- Glycerol (e.g., 0%, 5%, 10%, 20% v/v)
- PEG 3350 (e.g., 0%, 0.5%, 1% w/v)
- Redox couple (e.g., varying ratios of GSH/GSSG) c. Keep the base buffer (e.g., 50 mM Tris-HCl, pH 8.0) and final protein concentration constant across all wells.

3. Refolding and Analysis: a. Dilute the denatured protein stock into each well of the 96-well plate. b. Incubate the plate under desired conditions (e.g., 4°C for 24 hours). c. Assess the refolding efficiency in each well using a suitable method, such as a functional assay, turbidity measurement (for aggregation), or a fluorescence-based assay.[\[15\]](#)

Visualizations

Experimental Workflow for Protein Refolding

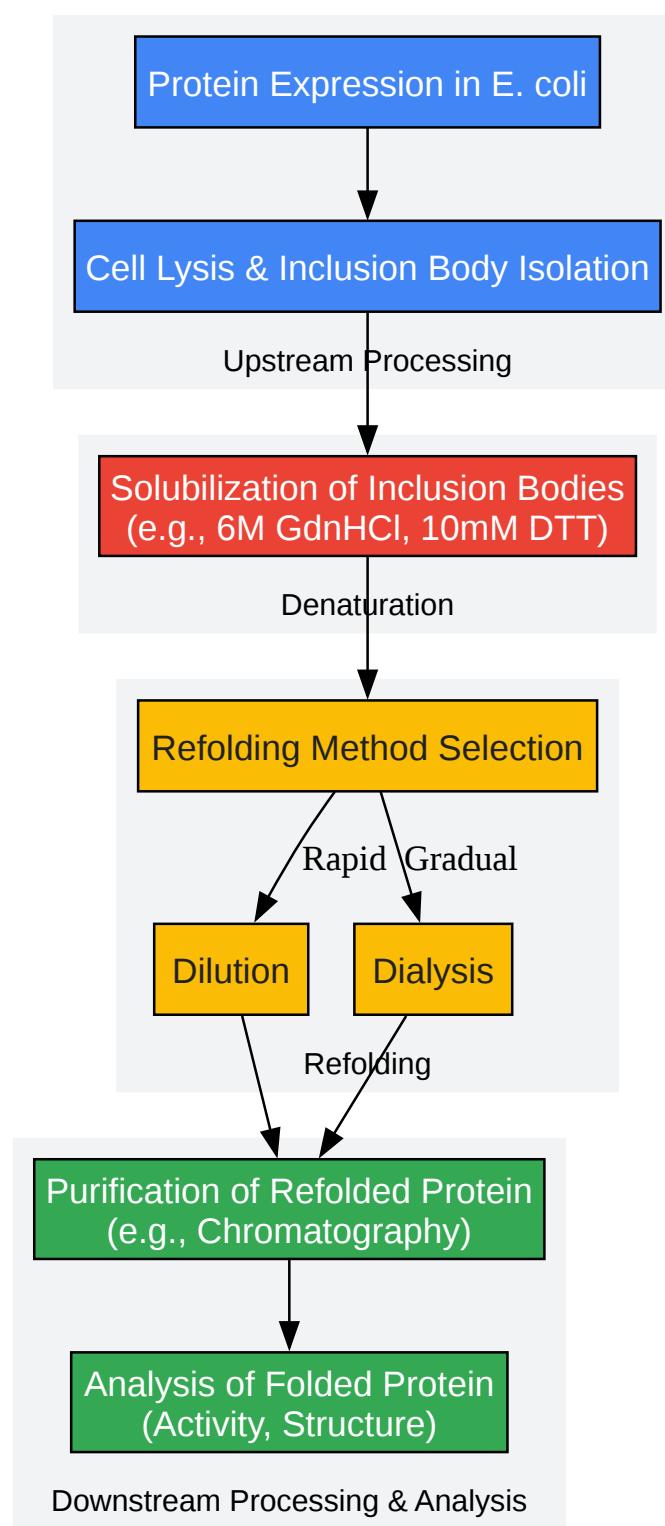


Figure 1. General workflow for protein refolding from inclusion bodies.

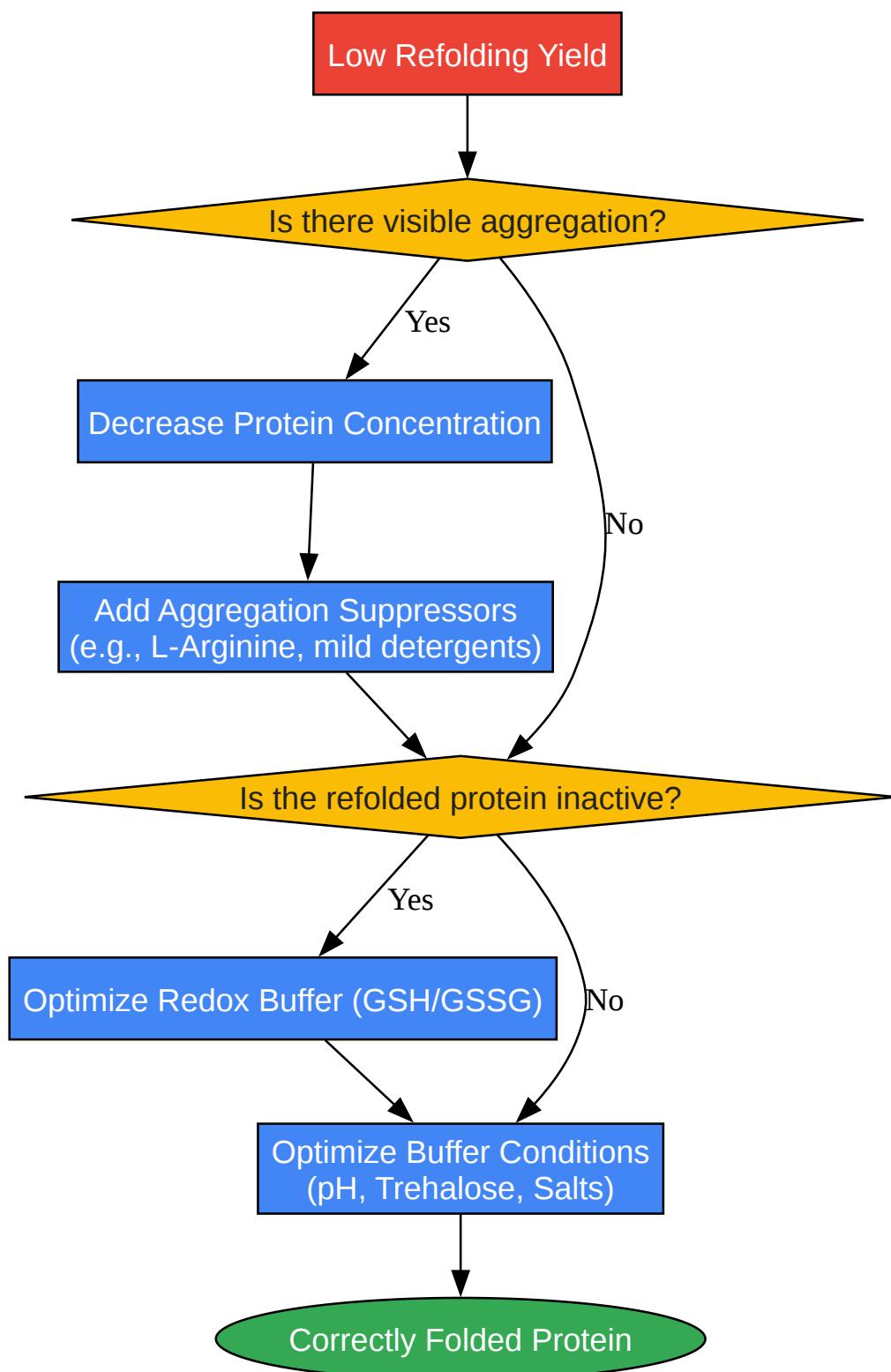


Figure 2. Troubleshooting logic for low protein refolding yield.

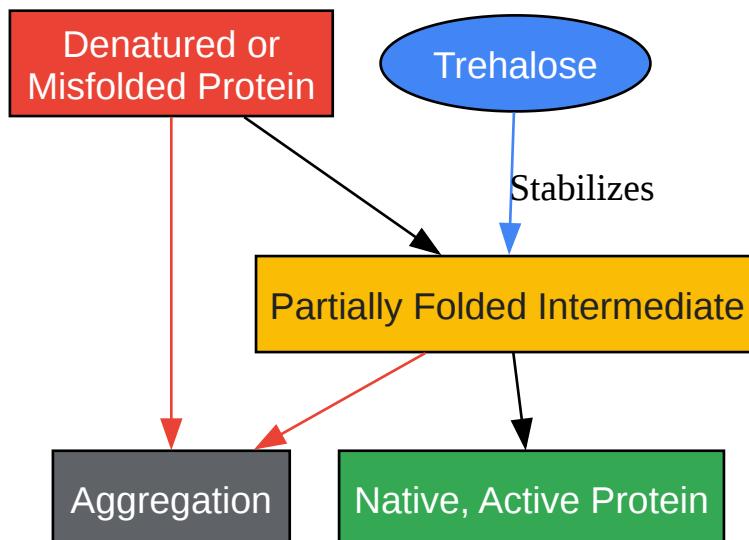


Figure 3. Conceptual pathway of trehalose-mediated protein stabilization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiple effects of trehalose on protein folding in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the protein stabilizing effects of trehalose by comparing with sucrose - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02639F [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Effects of Chemical Additives in Refolding Buffer on Recombinant Human BMP-2 Dimerization and the Bioactivity on SaOS-2 Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of additives on refolding of a denatured protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental optimization of protein refolding with a genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative evaluation of refolding conditions for a disulfide-bond-containing protein using a concise ¹⁸O-labeling technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Trehalose-Mediated Protein Refolding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683222#improving-the-efficiency-of-trehalose-mediated-protein-refolding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com